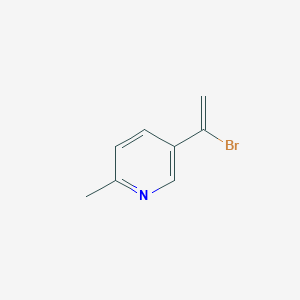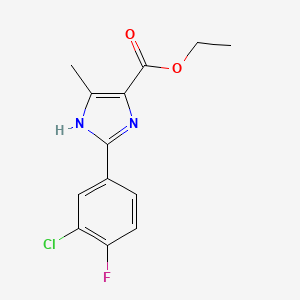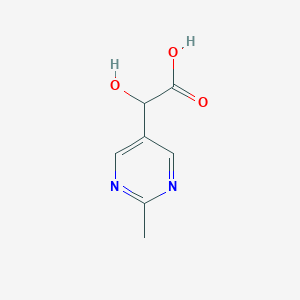
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is a chemical compound with the molecular formula C7H8N2O3 It is characterized by the presence of a pyrimidine ring substituted with a methyl group and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid typically involves the reaction of 2-methyl-5-pyrimidinecarboxylic acid with a suitable hydroxylating agent. One common method is the hydroxylation of the carboxylic acid using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired hydroxyacetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: 2-Oxo-2-(2-methyl-5-pyrimidinyl)acetic acid.
Reduction: 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid involves its interaction with specific molecular targets. The hydroxyacetic acid moiety can act as a chelating agent, binding to metal ions and influencing enzymatic activity. Additionally, the pyrimidine ring can interact with nucleic acids and proteins, potentially modulating biological processes .
相似化合物的比较
Similar Compounds
2-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Similar structure with an additional hydroxy group on the pyrimidine ring.
2-(4-hydroxy-6-methylpyrimidin-5-yl)acetic acid: Lacks the hydroxy group on the acetic acid moiety.
Uniqueness
2-Hydroxy-2-(2-methyl-5-pyrimidinyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
2-hydroxy-2-(2-methylpyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-8-2-5(3-9-4)6(10)7(11)12/h2-3,6,10H,1H3,(H,11,12) |
InChI 键 |
BMWRXCPARMMHDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=N1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13682753.png)
![Butyl 3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13682759.png)

![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)
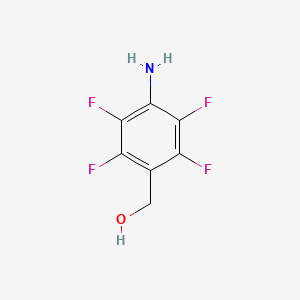
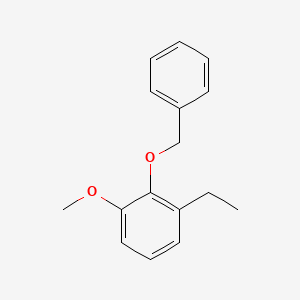
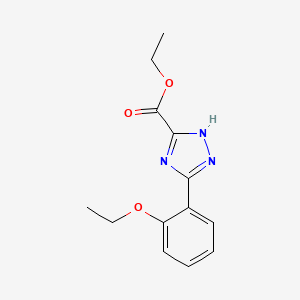

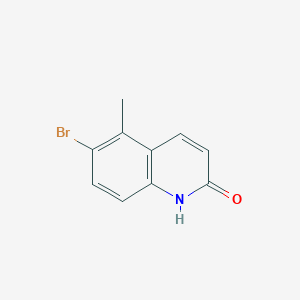
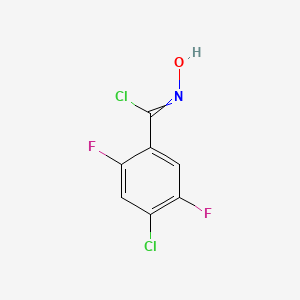
![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)
